Increased Molecular Weight and Lipophilicity Modulation Relative to Unsubstituted Thiazol-4-ol Core
2-Methylthiazol-4-ol exhibits a molecular weight increase of approximately 14% (115.15 vs. 101.13 g/mol) compared to the unsubstituted thiazol-4-ol core, driven by the 2-methyl substituent [1]. The predicted LogP value for 2-Methylthiazol-4-ol is 0.37 , which represents a reduction relative to the XLogP3-AA value of 0.9 reported for unsubstituted thiazol-4-ol—a shift attributed to the interplay between the 2-methyl group (which typically increases lipophilicity) and the 4-hydroxy moiety (which enhances hydrophilicity and hydrogen-bonding capacity) [1]. The polar surface area remains essentially unchanged at 61 Ų .
| Evidence Dimension | Molecular weight and computed lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 115.15 g/mol; LogP: 0.37 (ACD/Labs predicted) |
| Comparator Or Baseline | Unsubstituted Thiazol-4-ol (CAS 54441-11-1): Molecular Weight: 101.13 g/mol; XLogP3-AA: 0.9 (PubChem computed) |
| Quantified Difference | Molecular weight increase: +14.02 g/mol (+13.9%); LogP shift: -0.53 log units (0.37 vs. 0.9) |
| Conditions | Computed physicochemical properties; LogP values derived from different prediction algorithms (ACD/Labs vs. XLogP3-AA)—cross-study comparison limitations acknowledged |
Why This Matters
The altered molecular weight and modulated lipophilicity affect compound handling, solubility behavior, and chromatographic retention—directly impacting purification strategy and downstream synthetic compatibility.
- [1] PubChem. Thiazol-4-ol. CID 17913150. Molecular Weight: 101.13 g/mol. Computed Properties: XLogP3-AA 0.9. View Source
